UNC0638

Description

Properties

IUPAC Name |

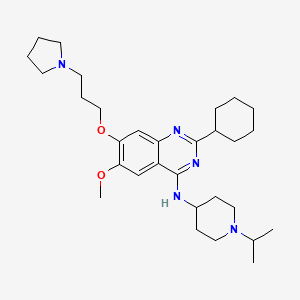

2-cyclohexyl-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47N5O2/c1-22(2)35-17-12-24(13-18-35)31-30-25-20-27(36-3)28(37-19-9-16-34-14-7-8-15-34)21-26(25)32-29(33-30)23-10-5-4-6-11-23/h20-24H,4-19H2,1-3H3,(H,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOECJCJVIMVJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)C5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154787 | |

| Record name | UNC-0638 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255580-76-7 | |

| Record name | 2-Cyclohexyl-6-methoxy-N-[1-(1-methylethyl)-4-piperidinyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255580-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | UNC-0638 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1255580767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNC-0638 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNC-0638 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26A103L2FO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

UNC0638: A Selective G9a/GLP Inhibitor for Epigenetic Research and Drug Discovery

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of UNC0638, a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a chemical probe to investigate the biological roles of G9a and GLP in health and disease.

Introduction

G9a and GLP are key enzymes that catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1][2] These enzymes form a heterodimeric complex that is the primary methyltransferase for H3K9 in euchromatin.[2] Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.

This compound emerged from a chemical optimization program as a potent, cell-permeable inhibitor of G9a and GLP with excellent selectivity over other histone methyltransferases and non-epigenetic targets. Its utility as a chemical probe has been demonstrated in numerous studies to dissect the downstream effects of G9a/GLP inhibition, including the reactivation of silenced genes and the modulation of cellular processes such as proliferation and differentiation.

Mechanism of Action

This compound acts as a substrate-competitive inhibitor, binding to the histone peptide binding pocket of G9a and GLP, thereby preventing the methylation of H3K9. It is noncompetitive with respect to the cofactor S-adenosylmethionine (SAM). This specific mechanism of action allows for the targeted inhibition of the catalytic activity of G9a and GLP without directly interfering with other SAM-dependent methyltransferases.

Biochemical and Cellular Activity

The potency, selectivity, and cellular effects of this compound have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Assay Type |

| G9a | <15 | SAHH-coupled assay |

| GLP | 19 | SAHH-coupled assay |

Data compiled from multiple sources.[3]

Table 2: Selectivity of this compound against other Histone Methyltransferases (HMTs)

| HMT | Fold Selectivity vs. G9a |

| SUV39H1 | >1000 |

| SUV39H2 | >1000 |

| SETD7 | >1000 |

| SETD8 | >1000 |

| EZH2 | >1000 |

| PRMT1 | >1000 |

| PRMT3 | >1000 |

This table represents a partial list of tested HMTs to highlight the high selectivity of this compound.

Table 3: Cellular Potency of this compound

| Cell Line | H3K9me2 Inhibition IC50 (nM) |

| MDA-MB-231 | 81 |

| PC3 | 59 |

| 22RV1 | 48 |

| MCF7 | ~100-200 |

Cellular IC50 values can vary depending on the cell line and experimental conditions.

Signaling Pathways

Inhibition of G9a/GLP by this compound leads to a global reduction in H3K9me2 levels, which in turn reactivates the transcription of silenced genes. The following diagrams illustrate the key signaling pathways affected by G9a/GLP activity.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]

UNC0638: A Technical Guide to a Potent and Selective G9a/GLP Chemical Probe

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the discovery, development, and characterization of UNC0638, a selective inhibitor of the histone methyltransferases G9a and GLP.

Executive Summary

Protein lysine methyltransferases G9a (also known as EHMT2 or KMT1C) and the closely related G9a-like protein (GLP, also known as EHMT1) are key epigenetic regulators. They primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. Overexpression of G9a is linked to various human cancers, making it a compelling target for therapeutic intervention. This compound was developed as a high-quality chemical probe to enable the study of G9a/GLP biology. It is a potent, cell-penetrant inhibitor with excellent selectivity over other methyltransferases, providing a crucial tool for dissecting the cellular functions of G9a and GLP.

Discovery and Development

The development of this compound was a rational, structure-based design effort aimed at overcoming the limitations of earlier G9a/GLP inhibitors.

-

Starting Point (BIX01294): The initial lead compound, BIX01294, was one of the first identified G9a/GLP inhibitors. However, its utility was limited by a narrow window between its functional potency and cellular toxicity, alongside a lack of broad selectivity.

-

First Generation Improvement (UNC0321): Structure-based design using the quinazoline scaffold of BIX01294 led to UNC0321. This compound exhibited high in vitro potency but demonstrated poor activity in cellular assays, a limitation attributed to poor cell membrane permeability.

-

Optimization for Cellular Potency (this compound): To improve cellular efficacy, subsequent design efforts focused on enhancing physicochemical properties to aid cell penetration while maintaining high in vitro potency. This led to the discovery of this compound, which strikes a balance between potent enzymatic inhibition and robust activity in cellular environments. A structurally similar but significantly less potent N-methyl analog, UNC0737, was also developed as a negative control for experiments.

Caption: Workflow of the rational design process leading to this compound.

Synthesis

This compound is synthesized via a novel seven-step sequence. This route was an improvement on previous methods, avoiding a Mitsunobu reaction in the final step to enhance the efficiency and scalability of production. The synthesis starts from commercially available materials and involves key steps such as acylation, oxidative cyclization, and nucleophilic aromatic substitution to construct the core quinazoline scaffold, followed by functionalization to add the requisite side chains that ensure high-affinity binding.

Mechanism of Action

This compound is a potent, reversible inhibitor of G9a and GLP.

-

Target Engagement: It directly targets the catalytic activity of G9a and GLP, preventing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the histone H3 substrate.

-

Competitive Inhibition: Kinetic studies and X-ray crystallography have confirmed that this compound is a substrate-competitive inhibitor. It binds to the histone substrate binding groove, effectively blocking the enzyme from accessing its target lysine residue. It does not compete with the cofactor SAM.

-

Cellular Effect: In cells, this inhibition leads to a global reduction of H3K9me2 levels, which derepresses the transcription of G9a/GLP target genes.

Caption: Inhibition of the G9a/GLP signaling pathway by this compound.

Data Presentation: Potency and Selectivity

This compound is characterized by high potency against its targets and excellent selectivity across the broader methyltransferase family and other off-targets.

Table 1: In Vitro Potency of this compound

| Target | IC₅₀ (nM) | Assay Type |

| G9a (EHMT2) | < 15 | SAHH-Coupled Assay |

| GLP (EHMT1) | 19 ± 1 | SAHH-Coupled Assay |

| Data compiled from multiple studies confirming high potency. |

Table 2: Selectivity Profile of this compound

This compound was profiled against a panel of other histone methyltransferases (HMTs) and protein arginine methyltransferases (PRMTs) and was found to be highly selective.

| Target HMT | Family | IC₅₀ |

| SUV39H1/H2 | H3K9 | Inactive |

| EZH2 | H3K27 | Inactive |

| SETD7 / MLL / SMYD3 | H3K4 | Inactive |

| DOT1L | H3K79 | Inactive |

| SETD8 | H4K20 | Inactive |

| PRMT1 / PRMT3 | Arginine | Inactive |

| This compound is generally considered inactive against these targets at concentrations up to 10-100 μM, demonstrating >1000-fold selectivity. |

Table 3: Cellular Activity of this compound

The compound shows robust on-target activity in cells with a wide therapeutic window.

| Cell Line | Parameter | IC₅₀ (nM) |

| MDA-MB-231 | H3K9me2 Reduction | 81 |

| General | Toxicity/Function Ratio | > 100 |

| The high toxicity/function ratio indicates a wide separation between the concentrations required for on-target activity and those causing general cellular toxicity. |

Experimental Protocols

The characterization of this compound relied on several key biochemical and cellular assays.

In Vitro G9a/GLP Inhibition Assay (SAHH-Coupled)

This fluorescence-based assay provides a continuous readout of methyltransferase activity.

-

Principle: The assay measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction. The enzyme SAH hydrolase (SAHH) converts SAH to homocysteine and adenosine. Adenosine is then converted to inosine by adenosine deaminase. The consumption of a fluorescent NAD+ analog during a subsequent reaction coupled to homocysteine production is monitored to determine the rate of the primary methylation reaction.

-

Methodology:

-

Recombinant G9a or GLP enzyme is incubated with the histone H3 peptide substrate (typically amino acids 1-21) and the methyl donor SAM.

-

The reaction buffer contains the coupling enzymes (SAHH, etc.) and the fluorescent reporter substrate.

-

This compound is added at varying concentrations to determine the IC₅₀ value.

-

The reaction is initiated, and the change in fluorescence is monitored over time using a plate reader.

-

Data are normalized to controls (no inhibitor) and fitted to a dose-response curve to calculate the IC₅₀.

-

Cellular H3K9me2 Assay (In-Cell Western)

This high-throughput assay quantifies the level of a specific histone mark within cells.

-

Principle: This method uses antibodies to detect the target protein (H3K9me2) directly in fixed and permeabilized cells grown in a microplate, with a second fluorescent dye used for normalization of cell number.

-

Methodology:

-

Cells (e.g., MDA-MB-231) are seeded in 96-well plates and treated with a concentration range of this compound for a specified duration (e.g., 48 hours).

-

Cells are fixed with formaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

A primary antibody specific for H3K9me2 is added and incubated.

-

A species-specific secondary antibody conjugated to a near-infrared fluorophore is used for detection.

-

A DNA dye (e.g., DRAQ5) is added to stain the nucleus, providing a measure of cell number for normalization.

-

The plate is scanned on an imaging system (e.g., LI-COR Odyssey), and the fluorescence intensity of the H3K9me2 signal is normalized to the DNA dye signal.

-

IC₅₀ values are calculated from the resulting dose-response curve.

-

Clonogenicity (Colony Formation) Assay

This assay assesses the ability of single cells to proliferate and form a colony, measuring long-term cell survival and growth.

-

Principle: After treatment with an inhibitor, cells are plated at a low density and allowed to grow for several days. Only viable, proliferating cells will form colonies, which are then stained and counted.

-

Methodology:

-

Cells (e.g., MCF7) are treated with this compound at various concentrations for a defined period.

-

Following treatment, cells are harvested, counted, and re-plated at a low density (e.g., 500-1000 cells/well) in 6-well plates.

-

Plates are incubated for 7-14 days to allow for colony formation.

-

Colonies are fixed with methanol and stained with crystal violet.

-

The number of colonies (typically >50 cells) in each well is counted manually or with an automated colony counter.

-

The surviving fraction is calculated relative to the untreated control.

-

Applications and Limitations

Applications

This compound is a valuable tool for cell-based studies investigating the biological roles of G9a/GLP. It has been successfully used to:

-

Demonstrate the role of G9a/GLP in maintaining cancer cell proliferation and clonogenicity.

-

Reactivate epigenetically silenced genes in various cell models, including embryonic stem cells.

-

Probe the involvement of H3K9me2 in processes like epithelial-mesenchymal transition (EMT) and retroviral gene silencing.

Limitations

The primary limitation of this compound is its poor in vivo pharmacokinetic (PK) properties . It exhibits low exposure in animal models, making it unsuitable for in vivo studies. To address this, a follow-up compound, UNC0642 , was developed with improved PK properties, serving as a complementary tool for animal-based research.

Conclusion

This compound is a landmark chemical probe that has significantly advanced the study of G9a/GLP-mediated epigenetic regulation. Its discovery through a rational, iterative design process yielded a tool with high potency, outstanding selectivity, and robust cellular activity. While its utility is confined to in vitro and cell-based applications due to PK limitations, it remains a gold-standard probe for dissecting the cellular consequences of G9a/GLP inhibition and serves as a foundational case study in the development of epigenetic tool compounds.

The Epigenetic Silencer UNC0638: A Technical Guide to its Biological Effects in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UNC0638 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes play a critical role in gene silencing through the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression. In the context of oncology, the dysregulation of G9a/GLP activity has been implicated in the silencing of tumor suppressor genes and the promotion of cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the biological effects of this compound in cancer cells, consolidating key quantitative data, detailing experimental methodologies, and visualizing its impact on cellular signaling pathways.

Mechanism of Action

This compound acts as a substrate-competitive inhibitor of G9a and GLP, effectively reducing global levels of H3K9me2 in a concentration-dependent manner.[1] This inhibition of methyltransferase activity leads to the reactivation of silenced genes, including tumor suppressors, thereby exerting anti-cancer effects. The high selectivity of this compound for G9a/GLP over other histone methyltransferases makes it a valuable tool for studying the specific roles of these enzymes in cancer biology.[1]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified across a range of cancer cell lines, demonstrating its potent inhibitory effects on both its direct epigenetic target and on cancer cell viability.

Table 1: IC50 Values for H3K9me2 Reduction by this compound

| Cell Line | Cancer Type | IC50 (nM) for H3K9me2 Reduction | Reference |

| MDA-MB-231 | Breast Cancer | 81 ± 9 | [1] |

| PC3 | Prostate Cancer | 59 | [1] |

| 22RV1 | Prostate Cancer | 48 | [1] |

Table 2: IC50 Values for Cell Viability Inhibition by this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | ~5.0 | [2] |

| H1299 | Non-Small Cell Lung Cancer | ~2.5 | [2] |

| H1975 | Non-Small Cell Lung Cancer | ~3.5 | [2] |

Biological Effects in Cancer Cells

This compound elicits a spectrum of anti-cancer effects by modulating key cellular processes, including cell proliferation, survival, and motility.

Inhibition of Cell Proliferation and Clonogenicity

Treatment with this compound leads to a significant reduction in the proliferative capacity of various cancer cells. This is often accompanied by a decrease in clonogenicity, the ability of a single cancer cell to form a colony. For instance, this compound has been shown to markedly reduce the clonogenicity of MCF7 breast cancer cells.[1]

Induction of Apoptosis and Cell Cycle Arrest

This compound can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. While the specific effects can be cell-type dependent, studies have reported an increase in apoptotic markers and alterations in cell cycle phase distribution upon this compound treatment.

Table 3: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Cancer Type | Effect on Apoptosis | Effect on Cell Cycle | Reference |

| Multiple Myeloma Cells | Multiple Myeloma | Promotes apoptosis | Induces G1-phase arrest | [3] |

| Non-Small Cell Lung Cancer Cells | Non-Small Cell Lung Cancer | Induces apoptosis | Induces cell cycle arrest | [2] |

Impact on Signaling Pathways

The epigenetic modifications mediated by G9a/GLP can influence various signaling pathways crucial for cancer progression. This compound, by inhibiting these enzymes, can modulate these pathways to exert its anti-tumor effects.

Wnt/β-catenin Signaling Pathway

In non-small cell lung cancer (NSCLC), this compound has been shown to suppress the Wnt/β-catenin signaling pathway.[2] It achieves this by restoring the expression of Wnt pathway inhibitors, such as APC2, DKK1, and WIF1, leading to a decrease in β-catenin levels.[2]

References

- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Role of UNC0638 in Epigenetic Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC0638 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes are critical regulators of gene expression, primarily through the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways.

Introduction

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. Among the key players in the epigenetic landscape are histone methyltransferases (HMTs), which catalyze the transfer of methyl groups to histone proteins. The methylation status of specific histone residues can profoundly influence chromatin structure and gene accessibility.

G9a and GLP are SET domain-containing lysine methyltransferases that function as a heterodimeric complex and are the primary enzymes responsible for H3K9me1 and H3K9me2 in euchromatin.[1][2] Dysregulation of G9a and GLP has been implicated in various pathologies, including cancer, making them attractive targets for therapeutic intervention.[3][4][5] this compound has emerged as a valuable chemical probe for elucidating the biological roles of G9a and GLP and for exploring their therapeutic potential.[6][7]

Mechanism of Action

This compound acts as a substrate-competitive inhibitor, binding to the substrate peptide-binding site of G9a and GLP, thereby preventing the methylation of their histone and non-histone substrates.[6] This inhibition leads to a global reduction in H3K9me2 levels, resulting in the reactivation of silenced genes and subsequent downstream cellular effects.[6][7]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound [6][8][9]

| Target | IC50 (nM) | Ki (nM) |

| G9a | <15 | 3 ± 0.05 |

| GLP | 19 ± 1 | 8 |

Table 2: Cellular Activity of this compound [6][8][9]

| Cell Line | Assay | IC50 (nM) |

| MDA-MB-231 | H3K9me2 Reduction | 81 ± 9 |

| PC3 | H3K9me2 Reduction | 59 |

| 22RV1 | H3K9me2 Reduction | 48 |

| HCT-116 | H3K9me2 Reduction | 210 |

| J1 mES | H3K9me2 Reduction | 138 |

Table 3: Selectivity Profile of this compound against other Methyltransferases [6][9]

| Target | IC50 (nM) |

| SUV39H1 | >10,000 |

| SUV39H2 | >10,000 |

| SETD7 | >10,000 |

| MLL | >10,000 |

| SMYD3 | >10,000 |

| DOT1L | >10,000 |

| SETD8 | >10,000 |

| PRMT1 | >10,000 |

| PRMT3 | >10,000 |

| DNMT1 | >50,000 |

Signaling Pathways and Experimental Workflows

G9a/GLP Signaling Pathway

The inhibition of the G9a/GLP complex by this compound initiates a cascade of events, leading to changes in gene expression and cellular phenotype. The following diagram illustrates the core signaling pathway.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical experimental workflow for characterizing the activity and effects of this compound.

Experimental Protocols

SAHH-Coupled Methyltransferase Assay

This assay biochemically quantifies the inhibitory activity of this compound on G9a or GLP.[6][10]

Materials:

-

Recombinant G9a or GLP enzyme

-

Histone H3 peptide substrate (e.g., H3 1-21)

-

S-adenosyl-L-methionine (SAM)

-

S-adenosyl-L-homocysteine hydrolase (SAHH)

-

Thiol-sensitive fluorescent probe (e.g., ThioGlo1)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2, 0.1% BSA)

-

384-well black microplate

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the this compound dilutions. Include a no-inhibitor control (DMSO only) and a no-enzyme control.

-

Add a solution containing G9a/GLP enzyme and the H3 peptide substrate to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a solution of SAM and SAHH.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction and detect the generated homocysteine by adding the thiol-sensitive fluorescent probe.

-

Incubate in the dark for 10 minutes.

-

Read the fluorescence on a plate reader (e.g., excitation/emission ~380/500 nm).

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.

In-Cell Western Blot for H3K9me2

This immunofluorescence-based assay quantifies the cellular potency of this compound in reducing H3K9me2 levels.[6][11]

Materials:

-

Cells of interest (e.g., MDA-MB-231)

-

96-well black, clear-bottom microplate

-

This compound stock solution (in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween-20)

-

Primary antibody: Rabbit anti-H3K9me2

-

Secondary antibody: IRDye-conjugated goat anti-rabbit IgG

-

Normalization stain (e.g., DRAQ5)

-

Infrared imaging system

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 48-72 hours.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Block for 1.5 hours at room temperature with blocking buffer.

-

Incubate with the primary anti-H3K9me2 antibody overnight at 4°C.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Incubate with the IRDye-conjugated secondary antibody and the normalization stain for 1 hour at room temperature in the dark.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for H3K9me2 and normalize to the cell number stain. Determine the cellular IC50.

Chromatin Immunoprecipitation (ChIP) - qPCR

This technique is used to determine the effect of this compound on H3K9me2 levels at specific gene promoters.[6][12]

Materials:

-

Cells treated with this compound or vehicle control

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

Anti-H3K9me2 antibody

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

qPCR primers for target and control gene loci

-

SYBR Green qPCR master mix

Procedure:

-

Cross-link proteins to DNA in this compound-treated and control cells with formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and nuclei to release chromatin.

-

Shear the chromatin to an average size of 200-1000 bp using sonication.

-

Pre-clear the chromatin with protein A/G beads.

-

Immunoprecipitate the chromatin overnight with the anti-H3K9me2 antibody or an IgG control.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating with Proteinase K.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Quantify the enrichment of specific DNA sequences using qPCR with primers for target gene promoters and a negative control region.

-

Analyze the data as a percentage of input DNA.

Cell Viability (MTT) Assay

This colorimetric assay measures the effect of this compound on cell viability.[13]

Materials:

-

Cells of interest

-

96-well plate

-

This compound stock solution

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate.

-

Treat with various concentrations of this compound for 24-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Read the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenicity Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.[6][14]

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

-

Seed a low density of cells in 6-well plates.

-

Treat with this compound at various concentrations for the desired duration.

-

Remove the drug-containing medium and replace it with fresh medium.

-

Allow the cells to grow for 1-3 weeks, until visible colonies form.

-

Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

-

Count the number of colonies in each well.

Conclusion

This compound is a highly potent and selective inhibitor of G9a and GLP, making it an invaluable tool for studying the roles of these enzymes in epigenetic regulation. Its ability to specifically reduce H3K9me2 levels in a cellular context allows for the detailed investigation of the downstream consequences of this epigenetic mark. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound to explore the intricate mechanisms of epigenetic control in health and disease.

References

- 1. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

UNC0638: A Technical Guide to its Substrate Competition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC0638 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2][3] These enzymes are critical regulators of gene expression, primarily through the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[4][5] G9a and GLP often form a heterodimeric complex to carry out their function in vivo.[4] Due to their role in silencing tumor suppressor genes and their involvement in various disease states, G9a and GLP have emerged as promising targets for therapeutic intervention.[3][5] This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its substrate-competitive nature, and offers detailed experimental protocols for its characterization.

Core Mechanism: Substrate Competition

This compound exerts its inhibitory effect through a substrate-competitive mechanism .[4][6] This means that this compound directly competes with the histone H3 peptide substrate for binding to the active site of G9a and GLP.[4][6] Conversely, this compound is noncompetitive with respect to the methyl donor cofactor, S-adenosyl-l-methionine (SAM).[4][6]

Kinetic studies have demonstrated that in the presence of this compound, the apparent Michaelis constant (Km) for the H3 peptide substrate increases linearly, while the Km for SAM remains unaffected.[4][6] This kinetic profile is a hallmark of competitive inhibition. The potent inhibitory activity of this compound is reflected in its low nanomolar inhibition constant (Ki).[4][6]

The structural basis for this mechanism was elucidated by the co-crystal structure of G9a in complex with this compound and S-adenosyl-l-homocysteine (SAH), the product of the methylation reaction (PDB ID: 3RJW).[1] The structure reveals that this compound occupies the peptide-binding groove of G9a, directly preventing the histone substrate from accessing the catalytic site.[4] The inhibitor does not, however, interact with the SAM binding pocket, which is consistent with the noncompetitive inhibition observed with respect to SAM.[4]

Quantitative Data

The inhibitory potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |

| G9a | SAHH-coupled | <15 | 3.0 ± 0.05 | [2][4][6] |

| GLP | SAHH-coupled | 19 ± 1 | - | [2][4] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | IC50 (nM) | Reference(s) |

| MDA-MB-231 | In-Cell Western | H3K9me2 reduction | 81 ± 9 | [3][4] |

Table 3: Selectivity Profile of this compound

| Target | IC50 or Ki (nM) | Fold Selectivity (vs. G9a) | Reference(s) |

| SUV39H2 | >10,000 | >667 | [4] |

| SETD7 | >10,000 | >667 | [4] |

| SETD8 | >10,000 | >667 | [4] |

| PRMT3 | >10,000 | >667 | [4] |

| DNMT1 | 107,000 ± 6,000 | >7,133 | [4] |

Signaling Pathways and Cellular Consequences

Inhibition of G9a/GLP by this compound leads to a global reduction in H3K9me2 levels.[3][4] This epigenetic alteration can reactivate the expression of genes previously silenced by G9a/GLP.[4] The downstream consequences are cell-type dependent but can include the induction of apoptosis, inhibition of cell proliferation, and suppression of cell migration and invasion.[5] For example, this compound has been shown to markedly reduce the clonogenicity of MCF7 breast cancer cells.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibitors. Below are protocols for key experiments used to characterize this compound.

S-adenosyl-l-homocysteine hydrolase (SAHH)-Coupled Assay

This assay is a continuous, fluorescence-based method to measure the activity of methyltransferases. The production of SAH is coupled to the hydrolysis of SAH by SAHH, which releases homocysteine. The free sulfhydryl group of homocysteine is then detected by a thiol-sensitive fluorophore.

Materials:

-

G9a or GLP enzyme

-

Histone H3 (1-21) peptide substrate

-

S-adenosyl-l-methionine (SAM)

-

This compound

-

S-adenosyl-l-homocysteine hydrolase (SAHH)

-

Thiol-sensitive fluorophore (e.g., ThioGlo1)

-

Assay buffer (e.g., 20 mM BICINE pH 7.5, 50 mM KCl, 0.005% BSA, 1 mM DTT)

-

384-well black plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay components in the following order:

-

Assay buffer

-

G9a/GLP enzyme (final concentration in the low nM range)

-

This compound or DMSO control

-

Histone H3 peptide substrate

-

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding SAM.

-

Simultaneously, add a mixture of SAHH and the thiol-sensitive fluorophore.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths will depend on the fluorophore used).

-

Calculate initial reaction velocities and determine IC50 values by fitting the data to a four-parameter dose-response curve.

For kinetic studies:

-

To determine the mechanism of inhibition with respect to the peptide substrate, vary the concentration of the H3 peptide while keeping the SAM concentration constant at a saturating level. Repeat for different fixed concentrations of this compound.

-

To determine the mechanism of inhibition with respect to SAM, vary the concentration of SAM while keeping the H3 peptide concentration constant at a saturating level. Repeat for different fixed concentrations of this compound.

-

Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and calculate the Ki.

In-Cell Western Assay for H3K9me2

This assay quantifies the levels of a specific protein modification within cells cultured in a multi-well plate format.

Materials:

-

MDA-MB-231 cells

-

This compound

-

96-well black, clear-bottom plates

-

Formaldehyde

-

Triton X-100

-

Blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat milk in PBS)

-

Primary antibody: anti-H3K9me2

-

Secondary antibody: IRDye-conjugated anti-rabbit IgG

-

DNA stain for normalization (e.g., DRAQ5)

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 48 hours.

-

Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

-

Wash the cells with PBS containing 0.1% Tween-20 (PBST).

-

Block non-specific binding with blocking buffer for 1.5 hours at room temperature.

-

Incubate with the primary anti-H3K9me2 antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells with PBST.

-

Incubate with the IRDye-conjugated secondary antibody and a DNA normalization stain for 1 hour at room temperature in the dark.

-

Wash the cells with PBST.

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for both the H3K9me2 signal and the DNA stain.

-

Normalize the H3K9me2 signal to the DNA stain signal to account for cell number variability.

-

Calculate IC50 values by fitting the normalized data to a dose-response curve.

Clonogenic Assay

This assay assesses the ability of a single cell to proliferate and form a colony, thereby measuring the long-term effects of a compound on cell survival and reproductive integrity.

Materials:

-

MCF7 cells

-

This compound

-

6-well plates

-

Complete growth medium

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Harvest and count MCF7 cells, ensuring a single-cell suspension.

-

Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates.

-

Allow cells to attach for 24 hours.

-

Treat the cells with various concentrations of this compound.

-

Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 3-4 days.

-

After the incubation period, wash the wells with PBS.

-

Fix the colonies with a solution of 6% glutaraldehyde for 15 minutes.

-

Stain the colonies with crystal violet solution for 30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle-treated control.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of G9a and GLP. Its substrate-competitive mechanism of action is firmly established through kinetic and structural studies. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to utilize this compound to investigate the biological roles of G9a and GLP in health and disease, and for professionals in the field of drug development exploring the therapeutic potential of targeting these key epigenetic regulators.

References

- 1. embopress.org [embopress.org]

- 2. Control of cognition and adaptive behavior by the GLP/G9a epigenetic suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Structural Basis for UNC0638 Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC0638 is a potent and selective chemical probe for the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2][3] These enzymes are crucial regulators of gene expression through their catalysis of mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks typically associated with transcriptional repression.[3][4][5] The high degree of homology between the catalytic SET domains of G9a and GLP makes the development of selective inhibitors challenging.[6][7] This technical guide provides an in-depth analysis of the structural and molecular determinants that govern the high selectivity of this compound for G9a and GLP over other methyltransferases and non-epigenetic targets.

Introduction to this compound

This compound emerged from structure-activity relationship (SAR) studies of the quinazoline scaffold, initially identified in the first-generation G9a/GLP inhibitor BIX01294.[1][8] While potent, BIX01294 suffered from poor cellular activity and a low therapeutic window.[1][9] Through systematic optimization of physicochemical properties to enhance cell permeability while maintaining high in vitro potency, this compound was developed as a superior chemical probe.[1][9] It is a potent, cell-penetrant inhibitor with a significantly improved toxicity profile, making it a valuable tool for studying the biological functions of G9a and GLP.[1][2]

Quantitative Analysis of this compound Potency and Selectivity

This compound exhibits potent inhibitory activity against G9a and GLP with IC50 values in the low nanomolar range. Its selectivity has been extensively profiled against a broad panel of epigenetic and non-epigenetic targets.

Table 1: In Vitro Potency of this compound against G9a and GLP

| Target | IC50 (nM) | Assay Type |

| G9a | < 15 | SAHH-coupled fluorescence assay |

| GLP | 19 ± 1 | SAHH-coupled fluorescence assay |

Data sourced from Vedadi et al., 2011.[1]

Table 2: Selectivity Profile of this compound Against a Panel of Methyltransferases

| Target | IC50 (nM) | Fold Selectivity vs. G9a |

| SUV39H2 | > 10,000 | > 667 |

| SETD7 | > 10,000 | > 667 |

| SETD8 | > 10,000 | > 667 |

| PRMT3 | > 10,000 | > 667 |

| DNMT1 | > 5,000 | > 333 |

| JMJD2E | 4660 | ~311 |

Data compiled from multiple sources.[1][10][11]

Table 3: Off-Target Selectivity Profile of this compound

| Target Class | Representative Targets | Activity at 1 µM |

| Kinases | Panel of 24 kinases | < 10% inhibition |

| GPCRs | Adrenergic α1A, Adrenergic α1B, Muscarinic M2 | 90%, 69%, 64% inhibition respectively |

| Ion Channels & Transporters | Broad panel | Generally clean (<30% inhibition) |

This compound shows some activity against a few GPCRs at 1 µM, but subsequent Ki determinations revealed at least 100-fold selectivity for G9a over these off-targets.[1]

Structural Basis of this compound Binding and Selectivity

The high potency and selectivity of this compound are underpinned by its specific interactions within the substrate-binding groove of G9a and GLP, as revealed by X-ray crystallography.[1]

Mechanism of Action: Substrate Competition

Kinetic studies have demonstrated that this compound is a substrate-competitive inhibitor, acting competitively with the histone H3 peptide and non-competitively with the cofactor S-adenosyl-L-methionine (SAM).[1][9] This is consistent with the co-crystal structure showing this compound occupying the peptide-binding groove and not interacting with the SAM-binding pocket.[1]

Key Molecular Interactions

The co-crystal structure of this compound in complex with the G9a SET domain provides a detailed view of the interactions driving its potent and selective inhibition.

-

Quinazoline Core: The quinazoline scaffold of this compound occupies the substrate-binding groove.

-

Hydrogen Bonding: A critical hydrogen bond is formed between the secondary amine at the 4-position of the quinazoline ring and the side chain of Asp1083 in G9a.[1] This interaction is crucial for high-affinity binding. The importance of this bond is highlighted by the >300-fold loss of potency observed with UNC0737, the N-methylated analog of this compound, where this hydrogen bond is absent.[1][10]

-

Lysine Binding Channel: The 7-(3-pyrrolidin-1-yl-)propoxy side chain of this compound occupies the lysine-binding channel, a key feature of the substrate recognition site.[1]

References

- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. Structural basis for G9a-like protein lysine methyltransferase inhibition by BIX-01294 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship studies of G9a-like protein (GLP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | Structural Genomics Consortium [thesgc.org]

- 11. bpsbioscience.com [bpsbioscience.com]

UNC0638: A Technical Guide to its Role in Gene Silencing and Reactivation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

UNC0638 is a potent and highly selective chemical probe that acts as a substrate-competitive inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2] These enzymes are primary mediators of mono- and di-methylation of lysine 9 on histone H3 (H3K9me1/2), epigenetic marks predominantly associated with transcriptional repression and gene silencing.[3][4] By inhibiting G9a and GLP, this compound leads to a global reduction in H3K9me2 levels, which can reverse the silencing of specific genes and retroviral elements.[1][5] This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects, detailed experimental protocols for its use, and its application in studying gene regulation and potential therapeutic development.

Mechanism of Action

This compound functions by occupying the peptide-binding groove of G9a and GLP, thereby acting as a competitive inhibitor with respect to the histone H3 substrate.[1] It is non-competitive with the cofactor S-adenosyl-l-methionine (SAM).[1][6] This inhibition prevents the transfer of methyl groups from SAM to the lysine 9 residue of histone H3. The resulting decrease in H3K9me2 levels at gene promoters and other regulatory regions leads to a more open chromatin structure, facilitating the binding of transcriptional machinery and subsequent gene reactivation.[1][3]

Quantitative Data

The potency and selectivity of this compound have been characterized across biochemical and cellular assays.

Table 1: Biochemical Potency of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its primary targets in cell-free enzymatic assays.

| Target | Assay Type | IC50 (nM) | Reference |

| G9a | SAHH-coupled | < 15 | [1][7][8] |

| G9a | MCE | < 10 | [1] |

| GLP (EHMT1) | SAHH-coupled | 19 | [1][7][8][9] |

Table 2: Cellular Potency of this compound

This table shows the IC50 values for the reduction of H3K9me2 levels in various cell lines, demonstrating the cell permeability and on-target activity of this compound.

| Cell Line | Assay Type | Incubation Time | IC50 (nM) | Reference |

| MDA-MB-231 | In-Cell Western | 48 h | 81 | [1][7] |

| J1 mES | - | 48 h | 138 | [1] |

| 22Rv1 | In-Cell Western | 48 h | 48 | [7] |

| PC3 | In-Cell Western | 48 h | 59 | [7] |

| A549 | Proliferation Assay | - | ~5000 | [10] |

| H1299 | Proliferation Assay | - | ~2500 | [10] |

| H1975 | Proliferation Assay | - | ~3500 | [10] |

Table 3: Selectivity Profile of this compound

This compound exhibits high selectivity for G9a/GLP over other histone methyltransferases (HMTs) and non-epigenetic targets.

| Target | Target Class | Selectivity vs. G9a | Reference |

| SET7/9, SET8, PRMT3, SUV39H2 | HMT | >10,000-fold | [7] |

| DNMT1 | DNA Methyltransferase | >5,000-fold (IC50 >100 µM) | [1][8] |

| JMJD2E | Histone Demethylase | >200-fold (IC50 ~4.5 µM) | [8] |

| Various Kinases (24) | Kinase | >1000-fold (<10% inhibition at 1 µM) | [1] |

| Various GPCRs, Ion Channels | Non-epigenetic | Generally clean (<30% inhibition at 1 µM) | [1] |

Effect on Gene Silencing and Reactivation

G9a/GLP-mediated H3K9me2 is a key signal for the recruitment of other repressive proteins and complexes, leading to chromatin compaction and stable gene silencing. By depleting this mark, this compound disrupts this repressive state.

Key Findings on Gene Reactivation:

-

Reactivation of Silenced Retroviruses: In mouse embryonic stem cells (mESCs), this compound treatment reactivated a silenced retroviral reporter gene in a concentration-dependent manner without inducing differentiation.[1][11] By day 12 of treatment, up to 75% of cells expressed the reactivated EGFP reporter.[11]

-

Endogenous Gene Reactivation: Treatment of mESCs with this compound led to the increased expression of endogenous genes known to be silenced by G9a, such as MAGEA2 and DUB1.[11]

-

Tumor Suppressor Gene Expression: In non-small cell lung cancer (NSCLC) cell lines, this compound treatment restored the expression of the tumor suppressor gene APC2 through promoter demethylation, which in turn suppressed the Wnt signaling pathway.[10][12]

-

Fetal Hemoglobin Induction: this compound has been shown to induce the expression of fetal hemoglobin (HbF) in human erythroid progenitor cells, suggesting a potential therapeutic avenue for hemoglobinopathies.[9]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to study the effects of this compound. Researchers should optimize conditions for their specific cell lines and antibodies.

In-Cell Western Assay for H3K9me2 Quantification

This method allows for the rapid, quantitative assessment of histone methylation changes in a microplate format.[1]

-

Cell Plating: Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 48 hours).

-

Fixation and Permeabilization:

-

Remove media and wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Wash wells 3 times with PBS containing 0.1% Triton X-100.

-

Permeabilize cells with 100% methanol for 10 minutes.

-

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

-

Primary Antibody Incubation:

-

Incubate wells with a primary antibody against H3K9me2, diluted in blocking buffer, overnight at 4°C.

-

For normalization, co-incubate with an antibody against total Histone H3 or use a DNA stain.

-

-

Secondary Antibody Incubation:

-

Wash wells 4 times with PBS containing 0.1% Tween-20.

-

Incubate with an appropriate IRDye-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

For normalization, include a DNA stain like DRAQ5 if not using a total histone antibody.[1]

-

-

Imaging and Analysis:

-

Wash wells 4 times as in step 6.

-

Scan the plate using an infrared imaging system (e.g., Odyssey).

-

Quantify the fluorescence intensity for H3K9me2 and normalize it to the cell number (DNA stain) or total histone signal.

-

Plot the normalized intensity against the this compound concentration to determine the IC50 value.

-

Chromatin Immunoprecipitation (ChIP) Protocol

ChIP is used to determine if H3K9me2 levels are reduced at specific genomic loci following this compound treatment.[1][11]

-

Cell Culture and Treatment: Grow cells to ~80-90% confluency. Treat with this compound or vehicle control for the desired time.

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells using a series of lysis buffers to isolate the nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet in a shearing buffer. Sonicate the chromatin to an average fragment size of 200-600 bp. Verify fragment size on an agarose gel.

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Save a small aliquot of the lysate as the "input" control.

-

Incubate the remaining lysate overnight at 4°C with an antibody specific for H3K9me2 or a negative control IgG.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction or a column-based kit.

-

Analysis:

-

ChIP-qPCR: Use qPCR with primers specific to a target promoter region (e.g., MAGEA2) to quantify the enrichment of H3K9me2 relative to the input and IgG controls.[11]

-

ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing for genome-wide analysis of H3K9me2 distribution.[1]

-

Western Blotting for Histone Marks

This protocol is used to visualize the global change in H3K9me2 levels in response to this compound.[1]

-

Sample Preparation: Treat cells with this compound, harvest, and prepare whole-cell lysates or histone extracts using appropriate buffers containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K9me2 overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

-

Stripping and Re-probing: To ensure equal loading, the membrane can be stripped and re-probed with an antibody for a loading control, such as total Histone H3 or β-actin.

Applications in Research and Drug Development

-

Chemical Probe: this compound serves as an invaluable tool for dissecting the biological roles of G9a and GLP in various cellular processes, including development, differentiation, and disease. Its high selectivity and well-characterized cellular activity make it superior to earlier inhibitors like BIX01294.[1][4][13]

-

Cancer Therapeutics: Overexpression of G9a is linked to several cancers.[10] By reactivating silenced tumor suppressor genes and inhibiting cell proliferation, this compound and its analogs represent a promising avenue for epigenetic cancer therapy.[10][14] For example, it has been shown to suppress tumor growth in non-small cell lung cancer xenograft models and inhibit migration in triple-negative breast cancer cells.[10][14]

-

Neuroblastoma: MYCN-amplified neuroblastoma cell lines show increased sensitivity to G9a inhibitors, including this compound, suggesting a potential therapeutic strategy for this aggressive pediatric cancer.[15]

-

Regenerative Medicine: The ability of this compound to modulate epigenetic states is relevant to the field of cellular reprogramming. However, its effects are context-dependent, as it can enhance reprogramming under basal conditions but impair it under others, highlighting the complex role of H3K9me2 in pluripotency.[16]

Conclusion

This compound is a cornerstone chemical probe for studying the epigenetic regulation mediated by the G9a and GLP methyltransferases. Its ability to potently and selectively inhibit H3K9 di-methylation provides a direct mechanism for reversing transcriptional silencing and reactivating gene expression. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to utilize this compound to explore fundamental biological questions and investigate novel therapeutic strategies targeting the epigenome.

References

- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound, a G9a inhibitor, suppresses epithelial‑mesenchymal transition‑mediated cellular migration and invasion in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Context-Dependent Requirement of Euchromatic Histone Methyltransferase Activity during Reprogramming to Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of UNC0638: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC0638 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2][3] These enzymes are primarily responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[4][5] Due to its high potency, selectivity, and cell permeability, this compound has become an invaluable chemical probe for elucidating the biological roles of G9a and GLP in various cellular processes and disease states, including cancer.[1][4][6] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical and cellular activities, detailed experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

Biochemical Activity and Selectivity

This compound demonstrates high potency against G9a and GLP, with IC50 values in the low nanomolar range.[1][2][3][7] Its selectivity has been extensively profiled against a wide array of epigenetic and non-epigenetic targets, highlighting its specificity for the G9a/GLP complex.

| Target | IC50 (nM) | Assay Type | Reference |

| G9a | <15 | SAHH-coupled assay | [1][4][7] |

| GLP (EHMT1) | 19 | SAHH-coupled assay | [1][2][3][7] |

| SUV39H1 | >100,000 | Radiometric | [4] |

| SUV39H2 | >100,000 | Radiometric | [4] |

| SETD7 | >100,000 | Radiometric | [4] |

| EZH2 | >100,000 | Radiometric | [4] |

| PRMT1 | >100,000 | Radiometric | [4] |

| PRMT3 | >100,000 | Radiometric | [4] |

| DNMT1 | 107,000 | Radiometric | [4] |

| JMJD2E | 4,500 | AlphaScreen | [4] |

Table 1: Biochemical potency and selectivity of this compound.

Cellular Activity

In cellular assays, this compound effectively reduces global levels of H3K9me2 and impacts cell viability and proliferation in a cell-type-dependent manner.

| Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |

| MDA-MB-231 | In-Cell Western | H3K9me2 reduction | 81 | [1][4] |

| PC3 | In-Cell Western | H3K9me2 reduction | 59 | [4] |

| 22RV1 | In-Cell Western | H3K9me2 reduction | 48 | [4] |

| MCF7 | MTT Assay | Cell Viability | >10,000 | [4] |

| MDA-MB-231 | MTT Assay | Cell Viability | >10,000 | [4] |

| IMR90 | MTT Assay | Cell Viability | >10,000 | [4] |

| MCF7 | Clonogenicity Assay | Colony Formation | Significant reduction | [4] |

| MDA-MB-231 | Clonogenicity Assay | Colony Formation | Less effect | [4] |

Table 2: Cellular activity of this compound in various cell lines.

Signaling Pathway and Mechanism of Action

This compound acts as a substrate-competitive inhibitor, binding to the substrate peptide binding groove of G9a and GLP, thereby preventing the methylation of H3K9.[4] This inhibition leads to a global reduction in H3K9me2 levels, which in turn can lead to the reactivation of silenced genes.[4][8]

Experimental Protocols

S-adenosyl-L-homocysteine Hydrolase (SAHH)-Coupled Methyltransferase Assay

This assay biochemically quantifies the methyltransferase activity of G9a and GLP by measuring the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT.

-

Enzyme Mix: Recombinant G9a or GLP enzyme in assay buffer.

-

Substrate Mix: Histone H3 (1-21) peptide and S-adenosyl-L-methionine (SAM) in assay buffer.

-

Detection Mix: SAH hydrolase (SAHH), adenosine deaminase, and a fluorescent probe (e.g., ThioGlo) in assay buffer.

-

-

Assay Procedure:

-

Add this compound or vehicle control (DMSO) to a 384-well plate.

-

Add the Enzyme Mix to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the Substrate Mix.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and initiate the detection by adding the Detection Mix.

-

Incubate for 10 minutes at room temperature.

-

Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths will depend on the fluorophore used).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Normalize the data to the vehicle control.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

In-Cell Western (ICW) for H3K9me2 Detection

This high-throughput immunocytochemical assay quantifies the levels of H3K9me2 within cells cultured in a microplate format.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 48-72 hours.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block the cells with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.

-

Incubate with a primary antibody against H3K9me2 overnight at 4°C.

-

Wash the cells with PBS containing 0.1% Tween 20.

-

Incubate with an IRDye-conjugated secondary antibody and a DNA stain (e.g., DRAQ5) for 1 hour at room temperature in the dark.

-

-

Image Acquisition and Analysis:

-

Wash the cells with PBS containing 0.1% Tween 20.

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for both the H3K9me2 signal and the DNA stain.

-

Normalize the H3K9me2 signal to the DNA stain signal to account for cell number.

-

Calculate IC50 values for the reduction of H3K9me2.

-

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 72 hours.

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with media only).

-

Normalize the data to the vehicle-treated control cells.

-

Calculate the percentage of cell viability and determine the EC50 value if applicable.

-

Western Blotting for Histone Modifications

This technique is used to detect specific histone modifications, such as H3K9me2, in cell lysates.

Methodology:

-

Histone Extraction:

-

Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Isolate nuclei by centrifugation.

-

Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M H2SO4).

-

Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.

-

-

SDS-PAGE and Transfer:

-

Resuspend the histone pellet in water and determine the protein concentration.

-

Separate the histone proteins on a 15% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K9me2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Re-probe the membrane with an antibody against a total histone (e.g., total H3) as a loading control.

-

Clonogenic Assay

The clonogenic assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival.

Methodology:

-

Cell Seeding and Treatment:

-

Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate.

-

Allow the cells to adhere overnight.

-

Treat the cells with this compound at various concentrations for the desired duration.

-

-

Colony Formation:

-

Remove the drug-containing medium and replace it with fresh medium.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.

-

-

Staining and Counting:

-

Wash the colonies with PBS.

-

Fix the colonies with a solution of methanol and acetic acid.

-

Stain the colonies with crystal violet.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of at least 50 cells).

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) for the control group: (number of colonies formed / number of cells seeded) x 100%.

-

Calculate the surviving fraction (SF) for each treatment group: (number of colonies formed after treatment / (number of cells seeded x PE)) x 100%.

-

Plot the surviving fraction as a function of drug concentration.

-

Conclusion

This compound is a highly potent and selective inhibitor of the G9a and GLP histone methyltransferases. Its well-characterized in vitro profile, including its biochemical potency, selectivity, and cellular effects on H3K9 methylation and cell fate, makes it an indispensable tool for epigenetic research. The detailed protocols provided in this guide offer a robust framework for researchers to utilize this compound to investigate the roles of G9a and GLP in health and disease. As with any chemical probe, appropriate control experiments, such as the use of a structurally related inactive compound, are recommended to ensure that the observed effects are on-target.

References

- 1. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]

- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 4. Histone western blot protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomol.com [biomol.com]